(R)-3-((R)-sec-butyl)morpholine

Chiral resolution Enantiomeric purity Drug stereochemistry

(R)-3-((R)-sec-butyl)morpholine (CAS 1417788-92-1) is a chiral morpholine derivative with two defined stereogenic centers: the morpholine C‑3 carbon and the sec‑butyl substituent, both in the (R)‑configuration. With molecular formula C₈H₁₇NO and a molecular weight of 143.23 g mol⁻¹, it is commercially supplied as a research‑grade building block (typical purity ≥ 95%) for asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B15072363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((R)-sec-butyl)morpholine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(C)C1COCCN1
InChIInChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1
InChIKeyOWGVQPIIJMNYNR-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-((R)-sec-butyl)morpholine CAS 1417788-92-1: Chiral Morpholine Building Block for Asymmetric Synthesis


(R)-3-((R)-sec-butyl)morpholine (CAS 1417788-92-1) is a chiral morpholine derivative with two defined stereogenic centers: the morpholine C‑3 carbon and the sec‑butyl substituent, both in the (R)‑configuration . With molecular formula C₈H₁₇NO and a molecular weight of 143.23 g mol⁻¹, it is commercially supplied as a research‑grade building block (typical purity ≥ 95%) for asymmetric synthesis and medicinal chemistry programs [1]. Its stereochemically pure, single‑enantiomer form distinguishes it from racemic or diastereomeric mixtures of 3‑sec‑butylmorpholine, directly addressing the needs of projects that require a defined three‑dimensional pharmacophore.

Why (R)-3-((R)-sec-butyl)morpholine Cannot Be Replaced by Generic Morpholine Analogs


Chiral morpholine building blocks are not interchangeable because stereochemistry at both the morpholine ring and the exocyclic sec‑butyl group directly governs molecular recognition in biological systems and diastereoselectivity in asymmetric transformations . While the (S,S)‑enantiomer (CAS 1417789‑52‑6) shares identical predicted bulk properties (boiling point, density, solubility) with the (R,R)‑isomer , the two enantiomers are expected to exhibit divergent pharmacological profiles and different performance as chiral auxiliaries or ligands—a phenomenon well‑established for chiral drugs, where more than half of newly approved small‑molecule drugs are single enantiomers . Even a switch in substitution position (3‑ vs. 2‑sec‑butyl, CAS 1479854‑94‑8) alters the steric environment and hydrogen‑bonding geometry of the morpholine nitrogen, potentially leading to different reactivity and target engagement . For procurement, therefore, selecting the correct stereoisomer is not a minor specification but a critical decision that can determine the success of an asymmetric route or the biological outcome of a lead series.

(R)-3-((R)-sec-butyl)morpholine: Head‑to‑Head Comparator Evidence for Informed Procurement


Stereochemical Identity: (R,R)‑Isomer vs. (S,S)‑Enantiomer in Chiral Drug Discovery

The (R,R)‑isomer (CAS 1417788-92-1) and the (S,S)‑enantiomer (CAS 1417789-52-6) possess identical predicted bulk physicochemical properties—boiling point 196.8 ± 15.0 °C, density 0.883 ± 0.06 g cm⁻³, and aqueous solubility 36 g L⁻¹ (25 °C) . Despite this, chiral recognition by biological targets (enzymes, receptors) and the chiral catalysts used in asymmetric synthesis can discriminate between enantiomers to a degree that frequently exceeds 100‑fold in potency or selectivity . No direct head‑to‑head pharmacological data for this specific pair have been published; however, the guidance that enantiopure building blocks yield enantiopure drug candidates is widely codified in regulatory frameworks (FDA, 1992; ICH Q6A) .

Chiral resolution Enantiomeric purity Drug stereochemistry

Regioisomeric Selectivity: 3‑sec‑Butyl vs. 2‑sec‑Butyl Substitution Affects Steric and Electronic Profile

Shifting the sec‑butyl group from the 3‑position ((R,R)‑isomer, CAS 1417788‑92‑1) to the 2‑position (CAS 1479854‑94‑8) changes the distance between the basic nitrogen and the bulky alkyl group, modifying the local steric and electronic environment . Both regioisomers share identical molecular formula (C₈H₁₇NO), molecular weight (143.23 g mol⁻¹), and predicted boiling point (196.8 ± 15.0 °C) , yet the 3‑substituted isomer places the sec‑butyl group closer to the ring oxygen, potentially affecting hydrogen‑bond acceptor capacity and conformational preference. Quantitative comparative reactivity data (e.g., pKₐ, nucleophilicity) have not been reported for this specific pair; nevertheless, in closely related morpholine series, even a single‑position shift can alter pKₐ by 0.5–1.0 units and significantly impact biological target engagement .

Regioisomer comparison Morpholine substitution Steric hindrance

Purity-Level Differentiation: 98% vs. 95% (R,R)‑Isomer Impacts Downstream Synthetic Efficiency

Commercial suppliers offer (R)-3-((R)-sec-butyl)morpholine at two primary purity grades: 98% (e.g., Chemscene Cat. CS-0468811, Leyan Cat. 1539478) and 95% (e.g., Chemenu Cat. CM163321) . In the context of a linear synthesis, a 3% difference in chemical purity translates to a theoretical maximum yield reduction of ≥3% per step; over a five‑step sequence, cumulative purity losses could exceed 14%, potentially rendering a route economically unviable. While enantiomeric excess (ee) values are not routinely disclosed for this compound, procurement of material with the highest available chemical purity minimizes the risk of introducing impurities that complicate chiral HPLC resolution or crystallisation steps.

Chiral purity Enantiomeric excess Synthetic yield

Lipophilicity and Solubility Profile: LogP 1.2 Favors CNS Drug-Like Space

The computed partition coefficient (XLogP3) of (R)-3-((R)-sec-butyl)morpholine is 1.2 [1], placing it within the optimal CNS drug‑like space (LogP 1–3) defined by Wager et al. (2010) [2]. Its topological polar surface area (TPSA) of 21.3 Ų is well below the 60–70 Ų threshold for good blood‑brain barrier penetration [1]. In comparison, 3‑(tert‑butyl)morpholine (LogP ~1.7–1.9 estimated ) is more lipophilic, while unsubstituted morpholine (LogP ~−0.9) is substantially more polar [3]. This positions the sec‑butyl analog as a balanced intermediate in lipophilicity, potentially offering a superior permeability‑to‑solubility ratio for CNS targets than either the tert‑butyl or unsubstituted morpholine scaffolds.

LogP CNS drug-likeness Solubility

Safety and Handling: Hazard Class 8 Corrosive Classification Constrains Large-Scale Procurement

(R)-3-((R)-sec-butyl)morpholine is classified as Hazard Class 8 (Corrosive), Packing Group III, with hazard statement H314 (“Causes severe skin burns and eye damage”) . Its UN number is 3267, and it carries a HazMat shipping surcharge ($0–$178 depending on shipping mode and destination) . In contrast, unsubstituted morpholine (Class 8, PG I) is classified as more hazardous, while 3‑(tert‑butyl)morpholine may present different hazard profiles depending on substitution [1]. The HazMat fee and packaging restrictions (e.g., Excepted Quantity limits of 1 g for Class 6.1 PG I/II materials) can add substantial logistics costs to procurement, particularly for international shipments . These constraints may favor local sourcing or procurement in solution form to mitigate shipping costs.

Hazard classification Corrosive Shipping restrictions

Optimal Procurement Scenarios for (R)-3-((R)-sec-butyl)morpholine in Drug Discovery and Asymmetric Synthesis


Chiral Auxiliary for Asymmetric Synthesis of 3‑Substituted Drug Candidates

When a medicinal chemistry campaign requires a chiral morpholine scaffold to induce diastereoselectivity in a key C–C or C–N bond‑forming step, (R)-3-((R)-sec-butyl)morpholine provides a defined (R,R)‑configured template . Its moderate steric bulk (sec‑butyl vs. methyl or ethyl) can direct incoming reagents to the less hindered face of the morpholine ring, a property exploited in asymmetric transfer hydrogenation and hydroamination sequences that deliver 3‑substituted morpholines with high enantiomeric excess [1].

CNS Lead Optimization Building Block with Favorable LogP (1.2) and Low TPSA (21.3 Ų)

For central nervous system (CNS) drug discovery programs, (R)-3-((R)-sec-butyl)morpholine offers a LogP of 1.2 and TPSA of 21.3 Ų, both within empirically defined CNS drug‑like space [1]. Compared with more lipophilic tert‑butyl analogs (LogP ~1.7–1.9), the sec‑butyl variant may reduce the risk of high LogP‑driven attrition due to poor solubility or off‑target binding, while retaining sufficient permeability for oral bioavailability [2].

Enantiopure Pharmaceutical Intermediate Requiring Single‑Enantiomer Specification

In the synthesis of single‑enantiomer drug candidates where the morpholine ring is a core pharmacophoric element, procuring the (R,R)‑isomer rather than a racemic or (S,S)‑enantiomer eliminates the need for downstream chiral resolution . This is particularly relevant for programs targeting neurological disorders, where morpholine‑based drugs (e.g., reboxetine, phenmetrazine analogs) show stereospecific pharmacology [1]. Supplier‑certified chemical purity of 98% further reduces the burden of impurity profiling in GMP campaigns [2].

Cost‑Optimized Procurement: Grade Selection Based on Synthetic Step Tolerances

Process R&D groups can optimize procurement cost by matching purity grade to synthetic context: 98% purity (Chemscene CS‑0468811, Leyan 1539478) is recommended for late‑stage intermediates or final API steps where purity losses cascade [1]; 95% purity (Chemenu CM163321) may be acceptable for early‑stage discovery libraries or reactions with a subsequent chromatography step [2]. The HazMat shipping classification (Class 8, PG III) should be factored into total cost calculations, with the option to use Excepted Quantity packaging to avoid surcharges for small (<5 g) orders .

Quote Request

Request a Quote for (R)-3-((R)-sec-butyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.